molecular formula C53H71N11O14S2 B12405138 Cyclic SSTR agonist octreotide

Cyclic SSTR agonist octreotide

Cat. No.: B12405138
M. Wt: 1150.3 g/mol
InChI Key: VGNVAOXTZLECIE-ZNSMSPRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclic somatostatin receptor agonist octreotide is a synthetic cyclic octapeptide that mimics the natural hormone somatostatin. It is primarily used to inhibit the release of several hormones, including growth hormone, glucagon, and insulin. Octreotide is widely used in the treatment of acromegaly, neuroendocrine tumors, and other hormone-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octreotide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added and coupled to the growing chain.

    Cyclization: The linear peptide is cyclized to form the cyclic structure of octreotide.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of octreotide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Octreotide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octreotide has a wide range of scientific research applications:

Mechanism of Action

Octreotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor 2. This binding inhibits adenylyl cyclase, leading to a decrease in cyclic AMP levels within the cell. The reduction in cyclic AMP levels inhibits the release of hormones such as growth hormone, glucagon, and insulin. Additionally, octreotide can inhibit cell proliferation and induce apoptosis in certain tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Octreotide

Octreotide is unique due to its high affinity for somatostatin receptor 2, making it particularly effective in treating conditions related to excessive hormone secretion. Its relatively long half-life compared to natural somatostatin allows for less frequent dosing, improving patient compliance .

Properties

Molecular Formula

C53H71N11O14S2

Molecular Weight

1150.3 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C53H71N11O14S2/c1-28(65)43(52(76)62-41(27-80)51(75)64-44(29(2)66)53(77)78)63-46(70)36(19-11-12-20-54)57-48(72)38(23-32-25-56-35-18-10-9-17-33(32)35)59-49(73)39(24-42(67)68)60-47(71)37(22-31-15-7-4-8-16-31)58-50(74)40(26-79)61-45(69)34(55)21-30-13-5-3-6-14-30/h3-10,13-18,25,28-29,34,36-41,43-44,56,65-66,79-80H,11-12,19-24,26-27,54-55H2,1-2H3,(H,57,72)(H,58,74)(H,59,73)(H,60,71)(H,61,69)(H,62,76)(H,63,70)(H,64,75)(H,67,68)(H,77,78)/t28-,29-,34+,36+,37+,38+,39+,40+,41+,43+,44+/m1/s1

InChI Key

VGNVAOXTZLECIE-ZNSMSPRRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O

Origin of Product

United States

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